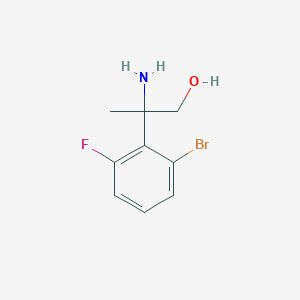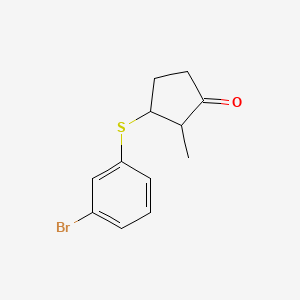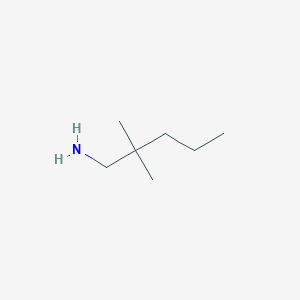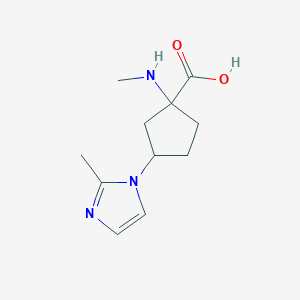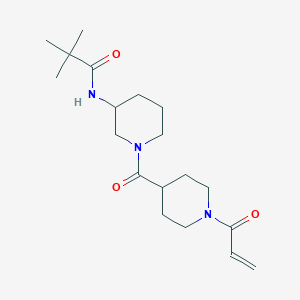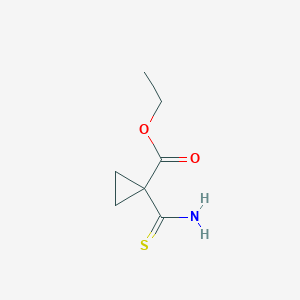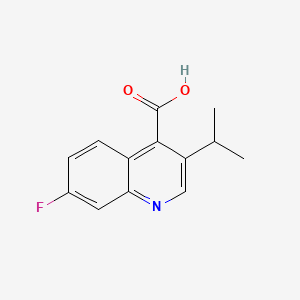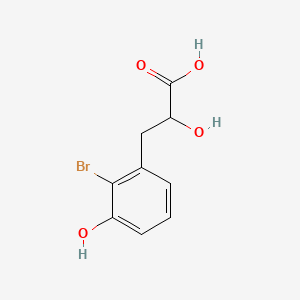
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-hydroxyphenylacetic acid. A common method includes the following steps:
Bromination: 3-Hydroxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the hydroxyl group.
Hydroxylation: The resulting 2-bromo-3-hydroxyphenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide in an alkaline medium to introduce the second hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(2-Bromo-3-hydroxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of compounds like 3-(2-Methoxy-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving brominated phenolic compounds. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the bromine atom and hydroxyl groups contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including the synthesis of dyes, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Iodo-3-hydroxyphenyl)-2-hydroxypropanoic acid
Uniqueness
Compared to its analogs, 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propiedades
Fórmula molecular |
C9H9BrO4 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
Clave InChI |
BBGJNDSYKYLZPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


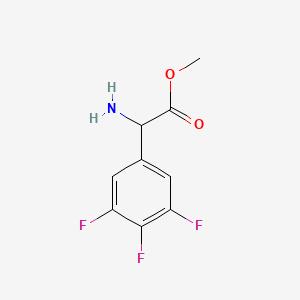
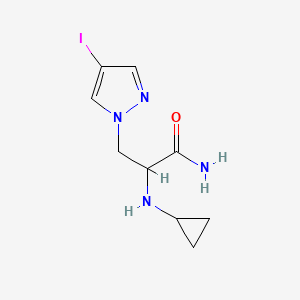
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
